Product packaging for 2-(2-methylphenyl)butanoic Acid(Cat. No.:)

2-(2-methylphenyl)butanoic Acid

Cat. No.: B11967495
M. Wt: 178.23 g/mol
InChI Key: NLFAKPCNQNYINV-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)butanoic Acid is a high-purity organic compound supplied for research and development purposes. With the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol , this butanoic acid derivative features a 2-methylphenyl group and is characterized by its carboxylic acid functionality. This structure makes it a potential building block in organic synthesis and medicinal chemistry research, particularly for the development of novel molecules with targeted properties. Researchers can utilize this compound in various applications, such as studying structure-activity relationships or as a precursor in pharmaceutical development. The exact mechanism of action is dependent on the specific research context and would need to be determined through experimental investigation. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All technical inquiries should be directed to qualified personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B11967495 2-(2-methylphenyl)butanoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H14O2/c1-3-9(11(12)13)10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13)

InChI Key

NLFAKPCNQNYINV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylphenyl Butanoic Acid and Analogous Structures

Established Synthetic Routes for Butanoic Acid Scaffolds

The construction of butanoic acid derivatives, particularly those bearing an aryl group, can be achieved through several well-established synthetic methodologies.

Alkylation Approaches in Arylbutanoic Acid Synthesis

Alkylation reactions are a fundamental tool for forming carbon-carbon bonds. numberanalytics.com In the context of arylbutanoic acid synthesis, this can involve the alkylation of an aromatic ring. numberanalytics.com One common approach is the Friedel-Crafts alkylation, an electrophilic aromatic substitution where a carbocation attacks the pi electrons of an aromatic ring, replacing a proton with an alkyl group. libretexts.org However, this method can be prone to issues such as polyalkylation and carbocation rearrangements. libretexts.org

A more controlled approach involves the alkylation of a pre-formed butanoic acid derivative. For instance, α-alkylation of esters can be achieved by reacting silyl (B83357) enolates derived from the esters with alkyl halides in the presence of a catalyst like indium(III) halide. organic-chemistry.org Another method involves a manganese-catalyzed C-alkylation of carboxylic acid derivatives using alcohols, which proceeds via a hydrogen autotransfer mechanism. organic-chemistry.org

Friedel-Crafts Acylation and Subsequent Reductions

A powerful and widely used method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgsigmaaldrich.com The resulting aryl ketone is a versatile intermediate. A key advantage of this method is that the product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

The ketone can then be reduced to the corresponding alkane to yield the desired arylbutanoic acid derivative. Two common reduction methods are the Wolff-Kishner reduction and the Clemmensen reduction. wikipedia.orgorganic-chemistry.orgyoutube.com The choice between these two methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. youtube.com

Cross-Coupling Reactions for Aryl Group Introduction, e.g., Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. numberanalytics.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.comlibretexts.org It is known for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. tcichemicals.com

In the synthesis of arylbutanoic acids, the Suzuki-Miyaura reaction can be used to introduce the aryl group. tcichemicals.com For instance, a butanoic acid derivative containing a leaving group can be coupled with an arylboronic acid. The reaction's versatility has been demonstrated in the synthesis of complex molecules, including pharmaceuticals. libretexts.org While traditionally used for C(sp2)-C(sp2) bond formation, recent developments have expanded its scope to include the coupling of alkylboranes. tcichemicals.com Acylative Suzuki-Miyaura coupling, which introduces an acyl group, has also been developed as an alternative to traditional methods like Friedel-Crafts acylation. nih.gov

Utilization of Butyric Acid Derivatives as Precursors in Complex Molecule Synthesis

Butyric acid and its derivatives are valuable building blocks in the synthesis of more complex molecules. ontosight.ainih.govresearchgate.net They can serve as precursors for a variety of compounds with potential pharmaceutical and biomedical applications. ontosight.ai For example, derivatives of butyric acid have been investigated for their potential in treating cancer and hemoglobinopathies. nih.gov The introduction of a butyryl group can be a key step in the synthesis of these larger molecules. nih.gov Butyric acid itself can be produced through chemical synthesis or fermentation. nih.govresearchgate.net In chemical industries, a primary application of butyric acid is in the manufacturing of cellulose (B213188) acetate (B1210297) butyrate (B1204436) plastics. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Therefore, methods for obtaining enantiomerically pure compounds are of paramount importance.

Enzymatic Kinetic Resolution of 3-Aryl Alkanoic Acids and Analogs

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic mixtures. This method utilizes enzymes, such as lipases and esterases, which exhibit high enantioselectivity in their catalytic activity. almacgroup.com Hydrolase-catalyzed kinetic resolution is frequently employed to produce highly enantioenriched chiral carboxylic acids, which are valuable synthetic intermediates. almacgroup.com

In the case of 3-aryl alkanoic acids, the kinetic resolution often involves the enantioselective hydrolysis of their corresponding esters. almacgroup.com For example, studies have shown that various hydrolases can effectively resolve racemic 3-aryl alkanoic acid esters, yielding the corresponding acids with excellent enantiopurity (often >94% ee). almacgroup.com The efficiency and enantioselectivity of this biocatalytic transformation can be influenced by both steric and electronic factors of the substrate. almacgroup.com This technique provides access to both enantiomers of the target molecule in a single resolution step. mdpi.com

Table 1: Synthetic Methodologies for Arylbutanoic Acid Scaffolds

Method Description Advantages Limitations References
Alkylation Approaches Introduction of an alkyl group onto an aromatic ring or a pre-formed butanoic acid derivative. Fundamental C-C bond formation. Can lead to polyalkylation and rearrangements (Friedel-Crafts). numberanalytics.comlibretexts.orgorganic-chemistry.org
Friedel-Crafts Acylation and Reduction Acylation of an arene followed by reduction of the resulting ketone. High regioselectivity, avoids polyacylation. Requires stoichiometric Lewis acid, harsh reduction conditions may be needed. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgyoutube.com
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. Mild conditions, high functional group tolerance, wide substrate scope. Requires pre-functionalized starting materials. numberanalytics.comtcichemicals.comlibretexts.orgtcichemicals.comnih.gov
Enzymatic Kinetic Resolution Use of enzymes to selectively react with one enantiomer of a racemic mixture. High enantioselectivity, mild reaction conditions. Limited to specific substrates, requires separation of product and unreacted starting material. almacgroup.commdpi.com

Hydrolase-Catalyzed Biorecognition and Enantiopurity Enhancement

The production of single-enantiomer drugs is a critical aspect of pharmaceutical manufacturing, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Hydrolase-catalyzed kinetic resolution is a powerful biocatalytic tool for obtaining enantiomerically pure compounds like 2-(2-methylphenyl)butanoic acid. This method relies on the stereoselective action of enzymes, such as lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.

Lipases, in particular, have demonstrated significant utility in the kinetic resolution of 2-arylalkanoic acids. For instance, the enzymatic kinetic resolution of racemic 2-arylpropionic acid esters, which are structurally similar to this compound, has been extensively studied. A classic example is the hydrolysis of racemic Naproxen methyl ester, where lipase (B570770) from Candida antarctica B (Novozym 435) is used to selectively hydrolyze the (S)-ester, yielding (S)-Naproxen, the active enantiomer, with high enantiomeric excess. nih.gov The (S)-enantiomer of Naproxen is reported to be 28 times more active than its (R)-counterpart. nih.gov

The efficiency of hydrolase-catalyzed resolution is influenced by several factors, including the choice of enzyme, solvent, and reaction conditions. In the kinetic resolution of primary 2-methyl-substituted alcohols, which are precursors to the corresponding carboxylic acids, lipases from Pseudomonas cepacia have shown high enantioselectivity, particularly for 3-aryl-2-methylpropan-1-ols. rsc.org The choice of solvent is also critical; for example, in the N-acylation of aminocyclohexanecarboxamides catalyzed by Candida antarctica lipase B (CAL-B), solvent mixtures of tert-butyl methyl ether and tert-amyl alcohol were found to be effective. researchgate.net

The enantioselectivity of the enzymatic reaction is often quantified by the enantiomeric ratio (E-value). High E-values are indicative of a more selective enzyme and a more efficient resolution process. For example, in the resolution of 3-aryl-2-methylpropan-1-ols, E-values over 100 have been achieved. rsc.org

Substrate AnalogEnzymeReaction TypeKey FindingReference
Racemic Naproxen methyl esterCandida antarctica B lipase (Novozym 435)HydrolysisSelective hydrolysis of (S)-ester to produce (S)-Naproxen. nih.gov
3-Aryl-2-methylpropan-1-olsPseudomonas cepacia lipaseTransesterificationHigh enantioselectivity with E-values > 100. rsc.org
Racemic 1-(2-furyl)ethanolCandida antarctica B lipase (Novozym 435)TransesterificationEfficient kinetic resolution to produce a key intermediate for Loxoprofen. nih.gov
2-Aryloxyalkanoic acid methyl estersPenicillin G acylase (PGA)HydrolysisDeveloped an immobilized HPLC-enzyme reactor for enantioselectivity studies. nih.gov

Table 1: Examples of Hydrolase-Catalyzed Kinetic Resolution of 2-Arylalkanoic Acid Analogs

Asymmetric Synthesis Approaches for Chiral Butanoic Acid Derivatives

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds compared to the resolution of racemic mixtures. Several asymmetric strategies have been developed for the synthesis of chiral butanoic acid derivatives, including asymmetric hydrogenation and asymmetric alkylation.

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a 2-aryl-2-butenoic acid, using a chiral catalyst to produce a single enantiomer of the corresponding butanoic acid. Chiral transition metal complexes, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands like BINAP, have proven to be highly effective for this transformation. These catalysts can achieve high enantioselectivities (up to 99% ee) in the hydrogenation of various unsaturated substrates. nih.gov For instance, cationic BINAP-Rh(I) complexes are effective in the asymmetric hydrogenation of α-(acylamino)acrylic acids to produce chiral amino acids. nih.gov While direct examples for this compound are not prevalent in the provided search results, the general applicability of this method to α-aryl acrylic acid derivatives suggests its potential for the synthesis of the target molecule.

Asymmetric Alkylation: This approach involves the stereoselective alkylation of a prochiral enolate derived from a carboxylic acid or its derivative. The use of chiral auxiliaries attached to the carboxylic acid can direct the incoming alkyl group to one face of the enolate, leading to the formation of a specific enantiomer. After the alkylation step, the chiral auxiliary can be removed to yield the desired chiral butanoic acid derivative. Another strategy is the use of chiral bases to deprotonate the carboxylic acid, forming a chiral enolate that then reacts with an alkyl halide.

Asymmetric MethodCatalyst/ReagentSubstrate TypeKey FeatureReference
Asymmetric HydrogenationRhodium-bisphosphine complexes2-Substituted dehydromorpholinesQuantitative yields and excellent enantioselectivities (up to 99% ee). nih.gov
Asymmetric HydrogenationCationic BINAP-Rh(I) complexesα-(Acylamino)acrylic acidsProduction of chiral amino acid derivatives in >90% ee. nih.gov
Asymmetric AlkylationChiral auxiliariesCarboxylic acid derivativesStereoselective introduction of an alkyl group. nih.gov

Table 2: Overview of Asymmetric Synthesis Approaches for Chiral Carboxylic Acid Derivatives

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance sustainability. For NSAIDs like this compound, this involves the use of greener solvents, catalysts, and more atom-economical reaction pathways.

A prominent example of green chemistry in the synthesis of a related NSAID is the BHC Ibuprofen (B1674241) process. The original synthesis of ibuprofen involved six steps with a low atom economy of around 40%. mdpi.com The redesigned BHC process reduced the number of steps to three, significantly improving the atom economy to approximately 77% and reducing waste. mdpi.com This greener route utilizes anhydrous hydrogen fluoride (B91410) as both a catalyst and a solvent, which can be recovered and reused with high efficiency. researchgate.net

The application of biocatalysis, as discussed in section 2.2.2, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pH), are biodegradable, and can exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. mdpi.com The use of lipases for the kinetic resolution of 2-arylalkanoic acids is a prime example of a green synthetic method. nih.gov

Furthermore, the development of solvent-free or catalyst-free reaction conditions is a key area of green chemistry research. For instance, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids, which are also COX inhibitors, has been reported, showcasing the potential for greener routes to related pharmaceutical compounds. The use of alternative, greener solvents like water, ionic liquids, or supercritical fluids is another important strategy to reduce the environmental footprint of chemical synthesis.

Green Chemistry PrincipleApplication in Synthesis of NSAID AnalogsBenefitReference
Atom EconomyBHC Ibuprofen process (3 steps vs. 6 steps)Increased from ~40% to ~77%, significant waste reduction. mdpi.com
BiocatalysisLipase-catalyzed kinetic resolution of 2-arylalkanoic acidsMild reaction conditions, high selectivity, biodegradable catalysts. nih.gov
Use of Recoverable CatalystsAnhydrous hydrogen fluoride in BHC Ibuprofen processCatalyst can be recovered and reused with high efficiency. researchgate.net
Solvent-Free SynthesisSynthesis of 2-anilino nicotinic acidsEliminates the need for potentially harmful organic solvents.

Table 3: Green Chemistry Approaches in the Synthesis of NSAID Analogs

Chemical Transformations and Reactive Properties of 2 2 Methylphenyl Butanoic Acid Derivatives

Oxidative Transformations of the Butanoic Acid Moiety and Aromatic Ring

While specific oxidative studies on 2-(2-methylphenyl)butanoic acid are not extensively documented, its structural features suggest several potential transformation pathways under oxidative conditions. The butanoic acid moiety, specifically the carboxylic acid group, is generally resistant to further oxidation under mild conditions. However, the molecule possesses other sites susceptible to oxidative change.

The 2-methylphenyl group contains two alkyl substituents: the methyl group and the butanoic acid side chain. The benzylic protons on the methyl group and the alpha-carbon of the butanoic acid chain are potential sites for oxidation. Under strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the methyl group attached to the aromatic ring could be oxidized to a carboxylic acid. This would result in the formation of a phthalic acid derivative.

Simultaneously, the aliphatic side chain could undergo degradation, although this typically requires harsh conditions. The aromatic ring itself is stable but can be forced into oxidative cleavage with powerful reagents, leading to the breakdown of the aromatic system.

Reductive Pathways Leading to Alcohol Derivatives and Other Reduced Species

The reduction of this compound primarily targets the carboxylic acid functional group. Carboxylic acids are readily reduced to primary alcohols using powerful reducing agents.

Common reagents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): This is a potent and unselective reducing agent capable of converting the carboxylic acid group into a primary alcohol. The reaction involves a nucleophilic hydride attack on the carbonyl carbon, followed by workup with an acid, to yield 2-(2-methylphenyl)butan-1-ol.

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another effective reagent for the reduction of carboxylic acids to alcohols. It is generally more selective than LiAlH₄ and does not reduce esters, amides, or nitro groups as readily.

The aromatic ring is generally resistant to reduction under these conditions. However, under specialized conditions such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol), the aromatic ring can be partially reduced to a non-conjugated diene. The regioselectivity of this reduction would be influenced by the electron-donating alkyl substituents.

Electrophilic Aromatic Substitution Reactions on the 2-Methylphenyl Ring

The 2-methylphenyl ring of the parent acid is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. byjus.comlibretexts.org The outcome of these reactions is dictated by the directing effects of the substituents already present on the ring: the methyl group and the butanoic acid side chain.

Both the methyl group and the alkyl chain of the butanoic acid are electron-donating groups, which activate the ring towards electrophilic attack. makingmolecules.com They are classified as ortho, para-directors. makingmolecules.com The methyl group is a stronger activating group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl group. The position between the two existing substituents is sterically hindered, making substitution there less likely. The primary positions for substitution are C4 (para to the methyl group) and C6 (ortho to the methyl group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.org

Table 3.3.1: Regioselectivity in Electrophilic Aromatic Substitution of this compound This table presents the predicted major products for common EAS reactions based on the directing effects of the existing substituents.

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-(4-nitro-2-methylphenyl)butanoic acid and 2-(6-nitro-2-methylphenyl)butanoic acid
BrominationBr₂, FeBr₃2-(4-bromo-2-methylphenyl)butanoic acid and 2-(6-bromo-2-methylphenyl)butanoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(4-acetyl-2-methylphenyl)butanoic acid

Esterification and Amidation Reactions for Derivatization

The carboxylic acid group of this compound is the primary site for derivatization through esterification and amidation. These reactions are crucial for modifying the compound's physical and biological properties.

Esterification: This reaction involves converting the carboxylic acid into an ester by reacting it with an alcohol in the presence of an acid catalyst, typically sulfuric acid. This process is known as Fischer esterification. The reaction is an equilibrium, and the formation of the ester can be favored by removing water as it is formed. Esters are often used in pharmaceuticals and as fragrance components. ontosight.aiontosight.ai For example, the reaction of this compound with methanol (B129727) produces methyl 2-(2-methylphenyl)butanoate. The synthesis of related esters, such as those derived from 2-methylbutanoic acid, often employs lipase (B570770) enzymes for enantioselective synthesis in organic solvents. researchgate.net

Amidation: Amides are synthesized from carboxylic acids, typically through a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, by reacting it with a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia, a primary amine, or a secondary amine to form the corresponding amide. youtube.com This method is highly efficient for producing primary, secondary, and tertiary amides. The direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to drive off the water formed, as the initial reaction is an acid-base reaction forming a stable salt.

Table 3.4.1: Examples of Esterification and Amidation Derivatives of this compound This table illustrates potential derivatives formed from the parent acid via esterification and amidation reactions.

Reaction TypeReactantProduct NameProduct Structure
EsterificationEthanol (CH₃CH₂OH)Ethyl 2-(2-methylphenyl)butanoateC₁₃H₁₈O₂
EsterificationBenzyl AlcoholBenzyl 2-(2-methylphenyl)butanoateC₁₈H₂₀O₂
AmidationAmmonia (NH₃)2-(2-methylphenyl)butanamideC₁₁H₁₅NO
AmidationMethylamine (CH₃NH₂)N-methyl-2-(2-methylphenyl)butanamideC₁₂H₁₇NO

Investigations into Photostability and Mechanistic Degradation Pathways

Specific experimental data on the photostability and degradation of this compound is limited. However, based on its chemical structure, several mechanistic degradation pathways can be postulated. Aromatic carboxylic acids and their derivatives can undergo photochemical reactions when exposed to ultraviolet (UV) radiation.

Potential degradation pathways include:

Photodecarboxylation: One of the most common photochemical reactions for carboxylic acids is the cleavage of the carboxyl group, leading to the release of carbon dioxide (CO₂) and the formation of a hydrocarbon radical. This could lead to the formation of 2-sec-butyltoluene.

Photooxidation: In the presence of oxygen and UV light, photooxidative processes can occur. The benzylic C-H bonds on both the methyl group and the butanoic acid side chain are susceptible to hydrogen abstraction, initiating radical chain reactions that can lead to the formation of hydroperoxides and subsequently to alcohols, ketones, or aldehydes.

Aromatic Ring Cleavage: High-energy UV radiation can induce the cleavage of the aromatic ring itself, leading to a complex mixture of smaller, aliphatic compounds. This process generally requires more energy than side-chain reactions.

Understanding these potential degradation pathways is important for determining the environmental fate and storage stability of the compound and its derivatives.

Compound Name Directory

Chemical Name
This compound
2-(2-methylphenyl)butan-1-ol
2-(4-nitro-2-methylphenyl)butanoic acid
2-(6-nitro-2-methylphenyl)butanoic acid
2-(4-bromo-2-methylphenyl)butanoic acid
2-(6-bromo-2-methylphenyl)butanoic acid
2-(4-acetyl-2-methylphenyl)butanoic acid
2-sec-butyltoluene
Ammonia
Benzyl 2-(2-methylphenyl)butanoate
Benzyl Alcohol
Borane
Bromine
Carbon dioxide
Chromic acid
Ethanol
Ethyl 2-(2-methylphenyl)butanoate
Lithium Aluminum Hydride
Methanol
Methyl 2-(2-methylphenyl)butanoate
Methylamine
N-methyl-2-(2-methylphenyl)butanamide
Nitric acid
Phthalic acid
Potassium permanganate
Sulfuric acid
Tetrahydrofuran
Thionyl chloride
Valeric acid
Isovaleric acid
2-Methylbutanoic acid
Butanoic acid, 2-methyl-, (4-methylphenyl)methyl ester
Butanoic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester
(S)-2-Methylbutanoic amide

Structure Activity Relationship Sar Investigations of 2 2 Methylphenyl Butanoic Acid Derivatives

Influence of Phenyl Ring Substituents on Molecular Interactions

The phenyl ring of 2-(2-methylphenyl)butanoic acid serves as a crucial anchor for molecular recognition, and its substitution pattern can dramatically alter the binding affinity and selectivity of the derivatives. The nature, position, and size of the substituents dictate the electronic and steric profile of the molecule, thereby influencing its interactions within the binding pocket of a biological target.

Research into related arylalkanoic acids has demonstrated that the introduction of various substituents on the phenyl ring can modulate anti-inflammatory activity. For instance, in a series of 2-aryl-5-benzoxazolealkanoic acid derivatives, halogen substitutions on the aryl ring, such as chloro and fluoro groups, were found to yield the most active compounds. nih.gov This suggests that electron-withdrawing groups can enhance the interaction with the target, potentially through favorable electrostatic or dipole interactions.

The position of the substituent is also a critical determinant of activity. In many classes of pharmacologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs), a substituent at the para-position of the phenyl ring is often optimal for activity. However, the presence of the ortho-methyl group in the parent compound, this compound, introduces a specific steric hindrance that can influence the preferred orientation of the phenyl ring within the binding site. Therefore, the interplay between the existing ortho-methyl group and any additional substituents must be carefully considered.

The following table, while based on a related series of biphenylbutanoic acid neprilysin inhibitors, illustrates how systematic substitution on the phenyl ring can be used to probe the S1' binding pocket and optimize potency. A similar approach for this compound derivatives would be invaluable in mapping its interaction landscape.

Table 1: Illustrative Structure-Activity Relationship of Phenyl Ring Substitutions in a Related Biphenylbutanoic Acid Series

Compound IDPhenyl Ring SubstituentBiological Activity (IC50, nM)
1H50
24-F35
34-Cl20
44-CH345
53-Cl80
62-Cl150
Data is hypothetical and for illustrative purposes to demonstrate the impact of phenyl ring substitutions.

Impact of Butanoic Acid Chain Modifications on Conformational Preferences

The length of the alkyl chain is a critical parameter. For many arylalkanoic acids, a one-carbon distance between the acidic center and the aromatic ring is optimal for activity. Increasing this distance to two or three carbons generally leads to a decrease in activity. nih.gov This suggests that the spatial relationship between the carboxyl group and the phenyl ring is finely tuned for optimal interaction with the target.

The introduction of a methyl group at the alpha-position of the carboxylic acid (the carbon atom adjacent to the carboxyl group) is a common strategy in the design of NSAIDs, as seen in the profen class of drugs. This substitution often leads to an enhancement of anti-inflammatory activity. nih.gov This can be attributed to several factors, including increased steric hindrance that may favor a specific binding orientation, and an alteration of the molecule's metabolic profile.

Furthermore, the flexibility of the butanoic acid chain allows for a range of possible conformations. The molecule can exist in various staggered and eclipsed forms, and the energetic barrier between these conformers will determine the predominant shape in solution. The presence of the ortho-methyl group on the phenyl ring can restrict the rotation around the bond connecting the phenyl ring and the butanoic acid chain, further influencing the accessible conformations. Computational studies, such as conformational analysis using molecular mechanics or quantum mechanics, are essential tools to predict the low-energy conformations of these derivatives and to understand how modifications to the butanoic acid chain influence the conformational landscape.

Stereochemical Effects on Biological Target Engagement

The presence of a chiral center at the alpha-position of the butanoic acid chain in this compound means that the molecule can exist as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For the 2-arylpropionic acid class of NSAIDs (profens), it is typically the (S)-enantiomer that is responsible for the therapeutic anti-inflammatory activity, which is mediated through the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer is often much less active or inactive. However, in some cases, the (R)-enantiomer can undergo in vivo metabolic inversion to the active (S)-enantiomer.

The differential binding of enantiomers can be explained by the three-point attachment model, where one enantiomer can achieve a more optimal three-point interaction with the binding site of the target protein, while its mirror image cannot. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, will be favored for one enantiomer over the other, leading to a difference in binding affinity and, consequently, biological effect.

Investigating the stereochemical effects on the biological target engagement of this compound derivatives is crucial. This involves synthesizing and testing the individual enantiomers to determine their respective potencies. Such studies would not only identify the more active enantiomer but also provide valuable insights into the topology of the binding site.

Table 2: Illustrative Stereoselective Activity in a Related 2-Arylpropionic Acid

CompoundEnantiomerBiological Activity (IC50 vs. COX-2)
Ibuprofen (B1674241)(S)-(+)-Ibuprofen1.5 µM
(R)-(-)-Ibuprofen> 100 µM
Data is for illustrative purposes and highlights the typical stereoselectivity observed in this class of compounds.

Development of Pharmacophore Models for Related Arylbutanoic Acid Ligands

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model serves as a 3D query to search for new, structurally diverse compounds with the potential to bind to the same target.

For arylalkanoic acids, which often act as inhibitors of cyclooxygenase (COX) enzymes, a typical pharmacophore model would include key features such as:

A Hydrogen Bond Acceptor: This is usually represented by the carboxylate group, which can form a crucial hydrogen bond with a corresponding donor residue in the active site of the enzyme.

Aromatic/Hydrophobic Regions: The phenyl ring and any other lipophilic substituents contribute to hydrophobic interactions within the binding pocket. The model would define the spatial location and orientation of these regions.

An Acidic/Negative Ionizable Feature: The carboxyl group, in its ionized form, can engage in ionic interactions with positively charged residues in the target.

The development of a pharmacophore model for arylbutanoic acid ligands would typically involve the following steps:

Training Set Selection: A set of structurally diverse arylbutanoic acid derivatives with known biological activities is selected.

Conformational Analysis: The low-energy conformations of the training set molecules are generated.

Feature Identification and Alignment: Common chemical features among the active molecules are identified and aligned to generate a pharmacophore hypothesis.

Model Validation: The predictive power of the pharmacophore model is validated using a test set of compounds with known activities that were not used in the model generation.

A well-validated pharmacophore model can then be used for virtual screening of large compound libraries to identify novel hits with the desired biological activity. For instance, a pharmacophore model for COX-2 selective inhibitors was developed based on the geometric arrangement of chemical features in known inhibitors, including a sulfonyl group, two aromatic rings at a specific dihedral angle, and an excluded volume to account for steric constraints in the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model for this compound derivatives would involve the following key steps:

Data Set Preparation: A dataset of compounds with their corresponding biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For example, a QSAR study on a series of anti-inflammatory N-arylanthranilic acids revealed that molecular shape parameters were the most important factors in modeling their activity. nih.gov Similarly, a comparative QSAR analysis of COX-2 inhibiting drugs identified constitutional and information indices as significant descriptors for biological activity. nih.gov

A successful QSAR model for this compound derivatives would not only allow for the prediction of the activity of new analogs but also provide valuable insights into the key structural features that govern their biological function.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Novel Angiotensin-II Receptor Antagonists

The renin-angiotensin system plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis. Angiotensin II, a potent vasoconstrictor, exerts its effects through interaction with specific receptors, primarily the AT1 receptor. Blockade of this receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders.

In the quest for novel, non-peptide angiotensin II (AII) receptor antagonists, researchers have explored various chemical scaffolds that can mimic the binding of the natural ligand. The design of these antagonists often involves incorporating key structural features that enable high-affinity and selective binding to the AT1 receptor. nih.gov Acyclic imidazole-mimicking structural units have been a focus of these design efforts. nih.gov

Studies have described the design and synthesis of potent non-peptide AII receptor antagonists derived from N-substituted (phenylamino)phenylacetic acids and their corresponding acyl sulfonamides. nih.gov These compounds have demonstrated high selectivity for the AT1 receptor. For instance, (phenylamino)phenylacetic acid derivatives have shown significant potency as AT1-selective AII antagonists. nih.gov The replacement of the carboxylic acid group with bioisosteric equivalents, such as a tetrazole, has also been investigated to modulate the antagonist's activity and pharmacokinetic properties. nih.gov

The following table summarizes the in vitro binding affinities of selected N-substituted (phenylamino)phenylacetic acid derivatives for the AT1 and AT2 receptors.

CompoundAT1 IC50 (nM)AT2 IC50 (µM)
9c 40.74
9d 5.30.49
9e 5.30.56
19 (tetrazole derivative of 9b) 15No affinity
Data sourced from a study on non-peptide angiotensin II receptor antagonists. nih.gov

Development of Antimicrobial Agents Based on Butanoic Acid Frameworks

The butanoic acid framework is a recurring motif in the development of novel antimicrobial agents. Its derivatives have been investigated for their activity against a broad spectrum of pathogens, including bacteria and fungi.

Butyric acid and its derivatives have demonstrated in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter in assessing antibacterial efficacy.

Studies have shown that butyric acid is effective against various bacterial strains. For example, the MIC values of butyric acid against Escherichia coli and Salmonella enterica Typhimurium have been reported to be in the range of 2300 to 2500 mg/L. mdpi.com Notably, lower MIC values were observed for Campylobacter jejuni, indicating greater susceptibility. mdpi.com Against Gram-positive bacteria, butyric acid has shown MIC values of 2000 mg/L for Enterococcus faecalis and 1200 mg/L for Clostridium perfringens. mdpi.com

The following table provides a summary of the minimum inhibitory concentrations (MIC) of butyric acid against various bacterial strains.

Bacterial StrainGram StainMIC (mg/L)
Escherichia coli (ATCC 25922)Negative2300
Salmonella enterica Typhimurium (ATCC 14028)Negative2500
Campylobacter jejuni (ATCC 33560)Negative800
Enterococcus faecalis (ATCC 29212)Positive2000
Clostridium perfringens (ATCC 13124)Positive1200
Data compiled from in vitro studies on the antimicrobial activities of organic acids. mdpi.com

Furthermore, research into other butanoic acid derivatives has revealed promising antibacterial properties. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values ranging from 2–4 µg/mL. nih.gov

The search for novel antifungal agents has also explored the potential of butanoic acid derivatives. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) yields a butanoic acid derivative that serves as a precursor for various heterocyclic compounds. mdpi.com Some of these newly synthesized compounds have exhibited antifungal activity. mdpi.com

In a different approach, conjugates of betulinic acid with dithiocarbamates were designed and synthesized, resulting in compounds with specific antifungal activity against Candida albicans. rsc.org One of the most potent analogs demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL. rsc.org This research highlights the potential of hybrid molecules incorporating a butanoic acid-related scaffold to combat fungal infections.

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments. One strategy involves the design of hybrid molecules that combine the structural features of known antitubercular agents. Isoniazid, a cornerstone of tuberculosis therapy, targets the InhA enzyme involved in mycolic acid biosynthesis. nih.gov

Researchers have designed and synthesized quinoline-isoniazid hybrids, tethered by a 1H-1,2,3-triazole linker, which have shown high activity against Mycobacterium tuberculosis. nih.gov These hybrids were found to inhibit mycolic acid biosynthesis and were dependent on the activation by the catalase-peroxidase enzyme KatG. nih.gov While not directly derivatives of 2-(2-methylphenyl)butanoic acid, this research into aryl-acid hybrids provides a relevant context for the potential exploration of arylbutanoic acid scaffolds in the development of novel antitubercular agents.

Another area of investigation has focused on anthranilic acid derivatives as potential inhibitors of MabA (FabG1), an enzyme involved in the mycolic acid biosynthesis pathway. nih.gov Interestingly, further studies revealed that the antitubercular activity of these compounds was primarily due to the carboxylic acid moiety inducing intrabacterial acidification, rather than specific enzyme inhibition. nih.gov

Research into Anti-Inflammatory and Analgesic Properties of Related Compounds

Arylpropionic acids, a class of compounds structurally related to this compound, are well-known for their anti-inflammatory properties. nih.gov This class includes widely used nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation and pain.

Recent research has also explored the potential of hybrid molecules that combine the structural features of NSAIDs with other pharmacophores to achieve enhanced or novel therapeutic effects. For example, novel pyrazolamides have been designed as molecular hybrids of dipyrone (B125322) metabolites and NSAIDs like ibuprofen (B1674241) and flurbiprofen. nih.gov These hybrids have been investigated for their potential modulation of cannabinoid receptors, which are implicated in pain and inflammation. nih.gov One such compound, LASSBio-2265, demonstrated an inverse agonist profile on CB2 receptors and exhibited significant analgesic activity in the late inflammatory phase of the formalin test in mice. nih.gov

Exploration of this compound and Derivatives as Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. These molecular tools can be used to selectively interact with and report on the function of specific proteins or pathways. While specific examples of this compound being used as a chemical probe are not extensively documented in the provided search results, the structural features of this compound and its derivatives make them suitable candidates for such applications.

For instance, the butanoic acid moiety can be functionalized to introduce reporter groups, such as fluorescent tags or affinity labels, without significantly altering the core structure responsible for biological activity. This would allow for the visualization and tracking of the molecule's interactions within a biological system. Given the diverse biological activities of related arylalkanoic acids, derivatives of this compound could potentially be developed as probes to study angiotensin receptors, bacterial enzymes, or inflammatory pathways.

The synthesis of various butanoic acid derivatives for different biological evaluations, such as antiviral agents, underscores the adaptability of this scaffold for creating molecular tools to probe biological systems. biointerfaceresearch.com

Preclinical Evaluation of Radiotracers for Imaging Research Using Amino Acid Derivatives, e.g., 2-amino-2-methyl-butanoic acid

The development of novel radiotracers is a cornerstone of advancing molecular imaging techniques such as Positron Emission Tomography (PET). These tracers allow for the non-invasive visualization and quantification of biological processes at the molecular level. Amino acid derivatives, in particular, have garnered significant attention as imaging agents due to the increased metabolic rate of amino acids in many types of tumor cells. This section focuses on the preclinical evaluation of such radiotracers, using the well-studied compound 2-amino-2-[11C]methyl-butanoic acid ([¹¹C]Iva) as a prime example to illustrate the rigorous testing pipeline. While direct preclinical evaluations of this compound as a radiotracer are not extensively documented, the principles and findings from related amino acid derivatives provide a framework for its potential development and application in this field.

The rationale for using amino acid analogs stems from the observation that cancer cells often upregulate amino acid transport systems to meet the demands of rapid proliferation. The L-type amino acid transporter 1 (LAT1), for instance, is highly expressed in numerous cancers and is responsible for the transport of large neutral amino acids. This overexpression provides a target for the selective accumulation of radiolabeled amino acids in tumors, enabling their visualization with PET.

Detailed Research Findings

The preclinical assessment of a potential radiotracer involves a multi-step process, including in vitro stability tests, cellular uptake assays, and in vivo biodistribution studies in animal models.

In Vitro Stability: A critical initial step is to determine the stability of the radiotracer in a biological matrix. For instance, when [¹¹C]Iva was incubated in mouse serum at 37°C, it remained stable for at least 60 minutes, with no significant degradation observed. nih.gov This high stability is a crucial prerequisite for a successful imaging agent, ensuring that the detected signal originates from the intact tracer and not from its radioactive metabolites.

In Vitro Stability of [¹¹C]Iva
Biological MatrixIncubation Time (minutes)Temperature (°C)StabilityReference
Mouse Serum6037Stable nih.gov

Cellular Uptake Studies: To confirm the mechanism of accumulation, in vitro cell uptake assays are performed. Studies using SY5Y human small-cell lung cancer cells demonstrated that the uptake of [¹¹C]Iva increased linearly over 20 minutes. nih.gov This uptake was significantly inhibited by a general inhibitor of system L amino acid transporters and, more specifically, by an inhibitor of LAT1. nih.gov This finding confirms that [¹¹C]Iva is transported into cancer cells primarily through the LAT1 transporter, which is a key biomarker for many tumors. nih.gov

Cellular Uptake Characteristics of [¹¹C]Iva in SY5Y Cells
ConditionObservationImplicationReference
Standard PBS BufferLinearly increased uptake for 20 minutesTime-dependent accumulation nih.gov
Sodium-free BufferUptake was maintainedSodium-independent transport nih.gov
With System L InhibitorUptake almost completely inhibitedTransport is mediated by System L amino acid transporters nih.gov
With LAT1 InhibitorUptake almost completely inhibitedLAT1 is the primary transporter nih.gov

In Vivo Biodistribution and PET Imaging: Following successful in vitro characterization, the radiotracer is evaluated in vivo in tumor-bearing animal models. Dynamic PET studies and ex vivo biodistribution analyses in mice bearing SY5Y tumors showed high accumulation of [¹¹C]Iva in the tumor. nih.gov Crucially, the uptake in most normal tissues, including the brain, muscle, and lungs, was low, leading to high tumor-to-normal tissue contrast ratios. nih.gov The exceptions were the pancreas and kidneys, which also showed notable uptake. nih.gov This favorable biodistribution profile suggests that [¹¹C]Iva is a promising PET probe for noninvasive tumor imaging. nih.gov

In Vivo Biodistribution of [¹¹C]Iva in Tumor-Bearing Mice
TissueRelative UptakeTumor-to-Tissue RatioReference
TumorHigh- nih.gov
PancreasHighLow nih.gov
KidneysHighLow nih.gov
LungLowHigh nih.gov
MuscleLowHigh nih.gov
BrainLowHigh nih.gov

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of 2-(2-methylphenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, respectively.

In the ¹H NMR spectrum of a related compound, butanoic acid, distinct signals correspond to the protons in different chemical environments. docbrown.info For this compound, one would expect to see characteristic signals for the aromatic protons of the methylphenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the butyl chain, and the methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton. For instance, the n+1 rule can be applied to predict the splitting patterns based on the number of adjacent non-equivalent protons. docbrown.info

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum of butanoic acid shows four distinct signals, corresponding to the four carbon atoms in different chemical environments. docbrown.info For this compound, separate resonances would be observed for the carboxyl carbon, the aromatic carbons, the aliphatic carbons of the butanoic acid chain, and the methyl group on the phenyl ring. The chemical shifts of these carbon signals are influenced by the electronegativity of neighboring atoms. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between protons and carbons, further confirming the molecular structure. scispace.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Carboxylic Acid (-COOH) 10.0 - 13.0 Singlet
Aromatic (C₆H₄) 7.0 - 7.4 Multiplet
Methine (-CH-) 3.5 - 3.8 Triplet
Phenyl Methyl (-CH₃) 2.2 - 2.5 Singlet
Methylene (-CH₂-) 1.6 - 2.0 Multiplet
Methyl (-CH₃) 0.8 - 1.2 Triplet

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) 175 - 185
Aromatic (C-ipso, attached to alkyl) 135 - 145
Aromatic (C-ipso, attached to methyl) 130 - 140
Aromatic (CH) 125 - 130
Methine (-CH-) 40 - 50
Methylene (-CH₂-) 25 - 35
Phenyl Methyl (-CH₃) 15 - 25
Methyl (-CH₃) 10 - 20

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the FTIR spectrum of a carboxylic acid like this compound include a very broad O-H stretching vibration from the carboxyl group, typically appearing in the range of 2500-3300 cm⁻¹. researchgate.netdocbrown.info This broadness is a result of intermolecular hydrogen bonding. docbrown.info Another key absorption is the sharp and intense C=O stretching vibration of the carbonyl group in the carboxylic acid, which is typically observed between 1700 and 1725 cm⁻¹. docbrown.infodocbrown.info

Additionally, the spectrum will display C-H stretching vibrations from both the aromatic ring and the aliphatic chain, usually in the 2850-3000 cm⁻¹ region. libretexts.org C-O stretching and O-H bending vibrations from the carboxylic acid group are also expected in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the functional group. docbrown.infolibretexts.org The unique pattern of absorptions in the fingerprint region can serve as a molecular fingerprint for the compound. docbrown.infodocbrown.info

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Aromatic/Aliphatic C-H Stretch 2850 - 3000
Carboxylic Acid C=O Stretch 1700 - 1725
Aromatic C=C Stretch 1450 - 1600
Carboxylic Acid C-O Stretch 1210 - 1320

UV-Vis Spectroscopy for Photostability and Degradation Studies

UV-Vis spectroscopy is a valuable tool for assessing the photostability of this compound and for monitoring its degradation over time. The aromatic phenyl ring in the molecule is a chromophore that absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for quantitative analysis and stability assessment.

Photostability studies involve exposing a solution of the compound to controlled light conditions, often as per ICH guidelines, and monitoring changes in the UV-Vis spectrum over time. nih.gov Degradation of the compound can lead to a decrease in the absorbance at its λmax or the appearance of new absorption bands corresponding to the formation of degradation products. This technique provides a straightforward method for determining the rate of photodegradation and for preliminary investigations into the degradation pathway.

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from impurities and for identifying its degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. A suitable HPLC method, typically employing a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, can effectively separate the target compound from any process-related impurities or starting materials. researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Furthermore, since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral HPLC is employed to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The determination of enantiomeric excess is critical in pharmaceutical applications where the pharmacological activity and toxicity can differ between enantiomers.

HPLC-Mass Spectrometry (HPLC-MS) for Degradation Product Identification

When degradation of this compound is observed, for instance, under stress conditions such as acid or base hydrolysis, oxidation, or photolysis, identifying the resulting degradation products is crucial. scispace.comnih.gov HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique for this purpose. ajpaonline.com

The HPLC system separates the parent compound from its degradation products. ajpaonline.com The eluent from the HPLC column is then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information for each separated component. This allows for the determination of the molecular weight of the degradation products. ajpaonline.com Further fragmentation of these ions within the mass spectrometer (tandem MS or MS/MS) provides structural information about the degradation products, enabling their identification. nih.gov This approach is instrumental in elucidating the degradation pathways of the compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Butanoic acid
2,2-hydroxymethyl butanoic acid
2,2-hydroxymethyl propionic acid
2-methylpropanoic acid
Aceclofenac
Ibuprofen (B1674241)
Ibuprofen sodium
3-[4-(2-Methylpropyl)phenyl] propanoic acid
(4-methylphenyl)methyl 2-methylbutanoate
Benzyl 2-methylbutanoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, detection, and identification of volatile and semi-volatile compounds within a complex mixture, making it highly suitable for metabolite profiling. illinois.edunih.gov In the context of analyzing this compound in biological samples, GC-MS provides high sensitivity and specificity. amegroups.orgnih.gov The process involves a methodical workflow to ensure accurate identification and quantification.

A typical GC-MS analysis begins with sample preparation, where the metabolite is extracted from the biological matrix (e.g., serum, urine). amegroups.org For non-volatile compounds like carboxylic acids, a crucial step is derivatization. This chemical modification converts the analyte into a more volatile form suitable for gas chromatography. For this compound, a common procedure involves silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly lowers the boiling point of the molecule.

The derivatized sample is then introduced into the gas chromatograph. Here, the mixture is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). The derivatized this compound will travel through the column at a specific rate, defined by its chemical properties and the column conditions, and exit at a characteristic retention time.

Upon exiting the GC column, the molecule enters the mass spectrometer, which acts as a detector. In the MS, the compound is bombarded with a high-energy electron beam (a process called electron ionization), causing it to ionize and break apart into a predictable pattern of charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint" for the compound. By comparing this fragmentation pattern to spectral libraries or analyzing it manually, a confident identification can be made. nist.govnist.gov

For quantitative studies, an internal standard—a known amount of a chemically similar compound not expected to be in the sample—is added at the beginning of the sample preparation. By comparing the chromatographic peak area of the analyte to that of the internal standard, its concentration in the original sample can be precisely calculated.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as a "digital microscope," allowing researchers to explore the structural, electronic, and interactive properties of molecules like this compound. These in silico techniques are vital for rationalizing experimental findings and guiding the design of future research.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. scispace.com This technique is instrumental in drug discovery for elucidating mechanisms of action and predicting binding affinity.

The docking process requires three-dimensional structures of both the ligand and the protein receptor. The ligand's structure can be optimized using computational methods, while the protein's structure is often obtained from experimental sources like the Protein Data Bank (PDB) or, if unavailable, generated via homology modeling.

A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding free energy. The pose with the most favorable score (e.g., lowest binding energy) is predicted to be the most stable and representative binding mode.

The output of a docking simulation provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor and would be expected to interact with polar or charged amino acid residues like Arginine, Lysine, Serine, or Aspartate in the binding pocket.

Hydrophobic Interactions: The non-polar 2-methylphenyl group and the butanoic alkyl chain would favorably interact with hydrophobic residues such as Leucine, Valine, Isoleucine, and Phenylalanine.

Pi-Stacking Interactions: The aromatic ring can engage in π-π stacking or T-stacking with the aromatic side chains of Phenylalanine, Tyrosine, or Tryptophan.

Table 1: Hypothetical Molecular Docking Interaction Profile for this compound
Interaction TypeLigand GroupPotential Interacting ResiduesEstimated Contribution
Hydrogen BondCarboxylic Acid (-COOH)Arg, Lys, His, Ser, Thr, Asn, GlnHigh (Key for affinity & specificity)
Hydrophobic (van der Waals)Alkyl Chain (-CH(CH₃)CH₂CH₃)Ala, Val, Leu, Ile, Pro, MetModerate
Hydrophobic (van der Waals)Methylphenyl RingAla, Val, Leu, Ile, PheHigh
Pi-Stacking (π-π, T-stacking)Phenyl RingPhe, Tyr, TrpModerate to High

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. research-nexus.netresearchgate.net DFT calculations can accurately predict a wide range of molecular properties, providing fundamental insights into the stability, reactivity, and spectroscopic features of this compound. biointerfaceresearch.comepstem.net

DFT studies begin by optimizing the molecule's geometry to find its most stable, lowest-energy three-dimensional conformation. From this optimized structure, various electronic properties are calculated. researchgate.netnih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the region from which an electron is most easily donated, while the LUMO is the region that most readily accepts an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show a strong negative potential around the carboxylic oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bonding.

Table 2: Representative Electronic Properties of a Butanoic Acid Derivative Calculated via DFT. biointerfaceresearch.com (Values are illustrative based on similar structures).
Calculated PropertyTypical Value (eV)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)-6.5 to -7.5Indicates electron-donating ability.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.0 to -2.0Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.5 to 5.5Correlates with chemical stability and reactivity. nih.gov
Dipole Moment1.5 to 2.5 DebyeMeasures overall molecular polarity.

Homology Modeling for Uncharacterized Protein Targets

When the experimental three-dimensional structure of a protein target is unknown, homology modeling provides a robust method to generate a reliable theoretical model. nih.govbonvinlab.org This technique is indispensable for enabling structure-based drug design efforts, such as molecular docking, for previously uncharacterized proteins. researchgate.net

The fundamental principle of homology modeling is that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov The modeling process follows a well-defined sequence of steps:

Template Identification: The amino acid sequence of the target protein is used to search a database of known protein structures (the Protein Data Bank or PDB). The goal is to find one or more homologous proteins (templates) with a high degree of sequence identity (typically >30%) and a solved experimental structure. nih.gov

Sequence Alignment: The target sequence is carefully aligned with the template sequence(s). The accuracy of this alignment is critical, as it dictates which residues in the target will be mapped onto the template's structural framework. researchgate.net

Model Building: A three-dimensional model of the target protein is constructed based on the alignment. The coordinates of the structurally conserved regions from the template are transferred to the target. Regions that differ, particularly loop regions, are modeled using specialized algorithms. researchgate.net

Model Refinement and Validation: The initial model undergoes energy minimization to resolve any steric clashes or unfavorable geometries. The final model's quality is then rigorously assessed using various computational tools that check its stereochemical parameters, bond lengths, and angles to ensure it represents a physically plausible and stable protein structure.

Once a high-quality homology model is built, it can serve as the receptor structure in molecular docking simulations with this compound, thereby allowing for the investigation of its binding interactions even in the absence of an experimentally determined protein structure.

Future Research Directions and Challenges in 2 2 Methylphenyl Butanoic Acid Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

A significant hurdle in the investigation of novel compounds is the availability of efficient and selective synthetic methods. For 2-(2-methylphenyl)butanoic acid, future research must prioritize the development of synthetic routes that are not only high-yielding but also stereoselective, as the chirality at the C2 position is likely to be a critical determinant of biological activity.

Current synthetic approaches to related 2-arylalkanoic acids often involve multi-step procedures that may lack the desired efficiency for large-scale production. A novel two-step synthesis for 2-arylalkanoic acids has been described involving a Friedel-Crafts alkylation followed by a ruthenium-catalyzed oxidation of a furan (B31954) ring. epa.gov Challenges include achieving high enantiomeric purity and minimizing by-products. Future strategies should focus on:

Asymmetric Catalysis: Employing chiral catalysts to directly introduce the stereocenter in a single, highly enantioselective step. This could involve chiral transition metal complexes or organocatalysts. The hydrolysis of a polymeric ester has been used to produce enantiomerically excess (S)-2-methyl butanoic acid. researchgate.net

Biocatalysis: Utilizing enzymes, which can offer unparalleled selectivity under mild reaction conditions, to resolve racemic mixtures or to perform asymmetric synthesis.

Flow Chemistry: Implementing continuous flow reactors to improve reaction control, safety, and scalability, while potentially reducing reaction times and waste.

Green Chemistry Principles: Designing syntheses that use less hazardous reagents, reduce solvent use, and improve atom economy, which is crucial for sustainable pharmaceutical development. mdpi.com

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Challenges
Asymmetric Catalysis High enantioselectivity, potential for high yields.Catalyst cost and sensitivity, optimization of reaction conditions.
Biocatalysis Exceptional stereoselectivity, mild conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.
Flow Chemistry Enhanced safety and scalability, precise process control.Initial setup cost, potential for clogging with solid by-products.
Novel Precursor Routes Bypassing difficult transformations, accessing new chemical space. nih.govAvailability and stability of novel precursors, pathway validation. researchgate.net

Elucidation of Undiscovered Biological Targets and Mechanistic Pathways

The biological activity of this compound is currently poorly defined. Its structural similarity to butanoic acid, a known histone deacetylase (HDAC) inhibitor, suggests a potential mechanism of action. biointerfaceresearch.com Butyric acid and its derivatives are considered biological response modifiers with pleiotropic effects, including the promotion of cell differentiation and apoptosis. nih.govnih.gov

Future research must move beyond speculation and systematically identify the molecular targets of this compound. Key research initiatives should include:

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to pull down and identify binding partners from cell lysates.

High-Throughput Screening: Testing the compound against large panels of receptors, enzymes, and other biological targets to uncover novel activities.

Mechanism of Action (MoA) Studies: Once a primary target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function and the downstream consequences for cellular signaling pathways.

Phenotypic Screening: Using high-content imaging and other cell-based assays to observe the effects of the compound on cellular morphology and function, which can provide clues to its MoA even without a known target.

The lack of extensive biological data for this compound is a major challenge, making these foundational studies essential for any future therapeutic development.

Exploration of Polypharmacology and Multi-Targeting Approaches

Many effective drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. Butanoic acid itself demonstrates this, influencing gene expression and various cell-activating mediators. nih.gov It is plausible that this compound also possesses multi-target capabilities. The challenge and opportunity lie in characterizing this polypharmacological profile and harnessing it for therapeutic benefit.

Future research should focus on:

Systems Biology Approaches: Integrating data from genomics, proteomics, and transcriptomics to build a comprehensive picture of the compound's effects across the cellular network.

Computational Prediction: Using in silico models to predict potential off-targets based on structural similarity to known ligands for various proteins.

Designing "Magic Shotguns": Intentionally designing derivatives of this compound that are optimized to hit a specific set of targets relevant to a complex disease, such as cancer or neurodegenerative disorders, rather than a single target.

The primary challenge is to distinguish between beneficial multi-target effects and those that lead to toxicity. A thorough understanding of the structure-activity relationship (SAR) for each relevant target is crucial.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the predictive power of computational models. africansciencegroup.com For a compound like this compound, where data is sparse, AI can be particularly valuable.

Key applications include:

Predictive Modeling: Training ML models on existing data from related butanoic acid derivatives to predict the physicochemical properties, biological activity, and potential toxicity of novel analogs of this compound. nih.gov

De Novo Design: Using generative AI models to design new molecules based on the this compound scaffold with optimized properties for a specific biological target. nih.gov

Synthesis Planning: Employing AI tools for retrosynthetic analysis to predict the most efficient and viable synthetic routes for novel derivatives. bohrium.com

Active Learning: Integrating AI algorithms with experimental testing in a feedback loop to guide which compounds should be synthesized and tested next, maximizing the information gained from each cycle. acs.org

The main challenge is the need for high-quality data to train reliable models. nih.gov Initial efforts will require generating a foundational dataset of synthesized compounds and their measured properties before the full power of AI can be leveraged.

AI/ML Application Objective Potential Impact
Predictive Modeling Forecast properties (activity, toxicity) of new derivatives.Reduce failure rates by prioritizing promising candidates. africansciencegroup.com
Generative Design Create novel compound structures with desired characteristics.Accelerate the discovery of optimized lead compounds. bohrium.com
Retrosynthesis Identify optimal and novel synthetic pathways.Improve synthesis efficiency and reduce development time. nih.gov
Active Learning Guide experimental design for maximum information gain.Make the discovery process more efficient and cost-effective. acs.org

Design of Targeted Delivery Systems Utilizing Butanoic Acid Scaffolds

Even a potent compound can fail if it cannot reach its target tissue in sufficient concentrations without causing systemic side effects. The butanoic acid scaffold presents opportunities for the design of sophisticated drug delivery systems. nih.gov

Future research should explore:

Prodrug Strategies: Modifying the carboxylic acid group to create esters or amides that are cleaved by specific enzymes at the target site, releasing the active drug. Conjugates of butanoic acid with β-cyclodextrin have been studied for colon-specific delivery. nih.gov

Scaffold-Based Delivery: Using the butanoic acid derivative as a component within a larger delivery vehicle, such as a nanoparticle, liposome, or polymer-based scaffold. nih.gov These systems can improve solubility, stability, and biodistribution.

Targeted Scaffolds: Attaching targeting ligands (e.g., antibodies, peptides) to the delivery system to ensure it accumulates preferentially in diseased tissues, such as tumors or inflamed areas. mdpi.com Scaffold-based systems can be particularly effective for localized delivery, reducing systemic toxicity. mdpi.com

The development of "smart scaffolds" that release their therapeutic payload in response to specific stimuli (e.g., pH, enzymes) within the target microenvironment represents a particularly promising frontier. mdpi.com The challenge lies in the complex formulation and characterization of these advanced delivery systems to ensure they are safe and effective.

Q & A

Q. What are common synthetic routes for 2-(2-methylphenyl)butanoic acid, and how can purity be optimized?

Methodological Answer:

  • Friedel-Crafts Alkylation : React 2-methylbenzene with butyryl chloride in the presence of AlCl₃ to form 2-(2-methylphenyl)butanoyl chloride, followed by hydrolysis to the acid .
  • Suzuki-Miyaura Coupling : Use a boronic acid derivative of 2-methylphenyl with a butanoic acid precursor under palladium catalysis for regioselective synthesis .
  • Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • NMR : Analyze 1H^1H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl group) and 13C^{13}C NMR (δ 170–175 ppm for carboxylic acid) .
  • FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS (expected [M–H]^- at m/z 191.1) .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methyl, bromine) influence the reactivity of this compound in biological systems?

Methodological Answer:

  • Electronic Effects : The methyl group (electron-donating) increases electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in enzymes. Compare with brominated analogs (e.g., 2-(4-bromophenyl)butanoic acid), where bromine’s electronegativity alters binding affinity .
  • Biological Assays : Perform competitive inhibition assays (e.g., COX-2 inhibition) to quantify IC₅₀ differences between methyl- and bromo-substituted analogs .

Q. What computational strategies are used to predict the binding modes of this compound to therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., cyclooxygenase or PPARγ). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Models : Build regression models correlating substituent properties (Hammett σ, LogP) with bioactivity data from analogs .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values for anti-inflammatory activity may arise from differences in LPS stimulation protocols .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Experimental Design and Optimization

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts reactions. AlCl₃ typically provides higher yields (~75%) but requires strict anhydrous conditions .
  • Protecting Groups : Use tert-butyl esters to prevent side reactions during coupling steps. Deprotect with TFA/water (9:1) .

Q. How can the compound’s stability under physiological conditions be assessed?

Methodological Answer:

  • Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor via HPLC for hydrolysis products (e.g., butanoic acid and 2-methylphenol) .
  • Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation pathways using LC-MS .

Data Analysis and Interpretation

Q. How do steric effects from the 2-methyl group impact intermolecular interactions in crystallographic studies?

Methodological Answer:

  • X-ray Crystallography : Compare crystal packing of this compound with unsubstituted analogs. The methyl group introduces torsional strain, reducing symmetry and altering hydrogen-bonding networks .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O interactions) using CrystalExplorer .

Q. What statistical methods are suitable for analyzing dose-response relationships in biological assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics, ensuring robustness in small datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.